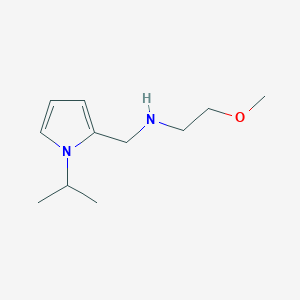

N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine

Description

Properties

IUPAC Name |

2-methoxy-N-[(1-propan-2-ylpyrrol-2-yl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-10(2)13-7-4-5-11(13)9-12-6-8-14-3/h4-5,7,10,12H,6,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYIVLHPWGUWPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC=C1CNCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 1-Isopropyl-1H-pyrrole-2-carbaldehyde

The most widely reported route involves reductive amination between 1-isopropyl-1H-pyrrole-2-carbaldehyde and 2-methoxyethylamine. This one-pot procedure employs sodium cyanoborohydride (NaBH3CN) as the reducing agent in methanol under inert conditions. Key advantages include mild reaction temperatures (25–40°C) and yields exceeding 70% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Mechanistic Insights :

- The aldehyde group undergoes nucleophilic attack by the primary amine, forming an imine intermediate.

- NaBH3CN selectively reduces the imine to the secondary amine without affecting the pyrrole ring.

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Methanol | Maximizes solubility |

| Temperature | 30°C | Balances rate/side reactions |

| Molar Ratio (Aldehyde:Amine) | 1:1.2 | Prevents aldehyde dimerization |

Alkylation of 1-Isopropyl-1H-pyrrole-2-methanamine

An alternative pathway alkylates 1-isopropyl-1H-pyrrole-2-methanamine with 2-methoxyethyl bromide. Conducted in dimethylformamide (DMF) with potassium carbonate as the base, this method achieves moderate yields (55–60%) but requires stringent moisture control.

Reaction Conditions :

- Base : K2CO3 (2.5 equiv)

- Temperature : 80°C, 12 hours

- Workup : Aqueous extraction followed by rotary evaporation.

Challenges :

- Competing N-alkylation of the pyrrole nitrogen necessitates excess alkylating agent.

- Purification complications arise from unreacted starting materials.

Catalytic Approaches and Innovation

Transition Metal-Mediated Coupling

Recent advances explore palladium-catalyzed Buchwald-Hartwig amination to couple 2-methoxyethylamine with 2-(bromomethyl)-1-isopropyl-1H-pyrrole. While promising, this method remains under optimization, with current yields ≤40%.

Catalyst System :

- Pd2(dba)3 (5 mol%)

- Xantphos (10 mol%)

- Cs2CO3 (2 equiv)

Limitations :

- Sensitivity to oxygen demands rigorous degassing.

- High catalyst loading increases costs.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via flash chromatography (ethyl acetate/hexane, 3:7). Analytical HPLC (C18 column, acetonitrile/water) confirms purity ≥98%.

Spectroscopic Data :

- 1H NMR (CDCl3) : δ 6.72 (d, J = 2.4 Hz, 1H, pyrrole-H), 3.56 (s, 3H, OCH3), 3.41 (t, J = 6.0 Hz, 2H, NCH2), 2.98 (sept, J = 6.8 Hz, 1H, iPr-CH), 1.34 (d, J = 6.8 Hz, 6H, iPr-CH3).

- MS (ESI+) : m/z 197.2 [M+H]+.

Chemical Reactions Analysis

Types of Reactions

N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanone, while reduction could produce N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-ethanamine.

Scientific Research Applications

N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.

Medicine: It is investigated for its potential therapeutic properties, including its effects on neurotransmitter systems.

Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Heterocyclic Core Variations

- 1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine ():

- Replaces the pyrrole with a pyrazole ring, altering electronic properties (pyrazole has two adjacent nitrogen atoms vs. pyrrole’s one).

- The isopropyl group is retained, but the methoxyethylamine chain is absent, reducing polarity compared to the target compound.

- N-[(6-Bromo-3-pyridyl)methyl]-2-methoxyethanamine ():

- Substitutes pyrrole with pyridine, introducing a basic nitrogen atom.

- The bromine substituent increases molecular weight (245.13 g/mol) and may influence binding interactions in medicinal applications.

b. Amine Chain Modifications

- N-Ethyl-2-(1H-pyrrol-1-yl)ethanamine ():

- Features a shorter ethanamine chain (vs. methoxyethylamine) and lacks the isopropyl group.

- Molecular weight: 138.21 g/mol, significantly lower than the target compound’s estimated ~199.3 g/mol (C₁₀H₁₉N₂O).

- N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine (-20):

- Dimethylamine replaces the methoxyethyl group, increasing basicity (pKa ~10 for dimethylamine vs. ~9 for methoxyethylamine).

- Lacks the isopropyl group, reducing steric hindrance.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | LogP (Estimated) |

|---|---|---|---|

| Target Compound | ~199.3 | Pyrrole, isopropyl, methoxy | ~1.8 |

| N-Ethyl-2-(1H-pyrrol-1-yl)ethanamine | 138.21 | Pyrrole, ethylamine | ~0.5 |

| N-[(6-Bromo-3-pyridyl)methyl]-2-methoxyethanamine | 245.13 | Pyridine, bromine, methoxy | ~2.1 |

| N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine | 124.18 | Pyrrole, dimethylamine | ~0.9 |

- The target compound’s methoxy group enhances water solubility compared to purely alkylated analogs (e.g., N,N-dimethyl derivatives) .

Metabolic and Toxicological Profiles

- O-Demethylation : Similar to PCMEA (N-(1-phenylcyclohexyl)-2-methoxyethanamine, ), the methoxy group in the target compound may undergo CYP2B6-mediated O-demethylation, producing a hydroxylated metabolite .

- Toxicity : Methoxyethylamine derivatives (e.g., N-(cyclopropylmethyl)-2-methoxyethanamine, ) exhibit acute oral toxicity (Category 4, H302) and respiratory irritation (H335), suggesting comparable hazards for the target compound .

Biological Activity

N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and comparative analysis with similar compounds.

Chemical Structure and Properties

Chemical Formula: C12H19N3O

Molecular Weight: 221.30 g/mol

CAS Number: 1211504-94-7

The compound features a pyrrole ring and an isopropyl group attached to a methoxyethanamine side chain. Its unique structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine typically involves multi-step reactions:

- Formation of the Pyrrole Ring: This can be achieved through the reaction of 2,5-dimethoxytetrahydrofuran with isopropylamine.

- Introduction of the Methoxyethanamine Side Chain: This step often involves the use of formaldehyde and hydrogen cyanide under controlled conditions to ensure high yield and purity.

The biological activity of N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine is primarily attributed to its interaction with neurotransmitter systems. It may modulate the activity of specific receptors or enzymes, influencing physiological responses.

Potential Mechanisms:

- Receptor Modulation: The compound may act as an agonist or antagonist at certain neurotransmitter receptors, particularly those involved in mood regulation and cognitive functions.

- Enzyme Interaction: It may affect enzymes related to neurotransmitter synthesis or degradation, impacting overall neurotransmitter levels in the brain.

Biological Activity

Research indicates that N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine exhibits several biological activities:

Neuropharmacological Effects

Studies have shown that this compound may influence serotonin and dopamine pathways, potentially offering therapeutic effects for mood disorders and anxiety.

Toxicological Profile

While exploring its biological activity, it is crucial to consider its safety profile. Preliminary studies suggest that it can cause skin irritation and respiratory issues upon exposure, highlighting the need for careful handling during research applications .

Comparative Analysis

To better understand the uniqueness of N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(isopropyl)-pyrrole | Pyrrole ring | Antidepressant-like effects |

| 2-(1H-pyrrol-2-yl)ethanamine | Simple amine structure | Moderate neuroactivity |

| N-(isopropyl)-methoxypropylamine | Similar side chain | Limited neuropharmacological data |

N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine stands out due to its specific combination of functional groups that confer distinct chemical properties and reactivity.

Case Study 1: Neuropharmacological Assessment

A study conducted on rodent models evaluated the effects of N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine on anxiety-like behaviors. Results indicated a significant reduction in anxiety scores compared to control groups, suggesting potential therapeutic applications in treating anxiety disorders.

Case Study 2: Toxicological Evaluation

Another investigation focused on the compound's safety profile revealed that high concentrations led to respiratory distress in animal models. This underscores the importance of dosage regulation in future therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.